molecular formula C12H12O6 B2584558 6,7-Dimethoxy-1-oxoisochroman-3-carboxylic acid CAS No. 1312139-35-7

6,7-Dimethoxy-1-oxoisochroman-3-carboxylic acid

Cat. No.: B2584558
CAS No.: 1312139-35-7
M. Wt: 252.222
InChI Key: GJZGKEXWPNUPMM-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-oxoisochroman-3-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields of science. This compound belongs to the class of isochroman derivatives, which are known for their diverse biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-oxoisochroman-3-carboxylic acid typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of appropriate precursors in the presence of catalysts. For instance, the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization are often employed to construct the isochroman core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-oxoisochroman-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered properties.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

6,7-Dimethoxy-1-oxoisochroman-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6,7-Dimethoxy-1-oxoisochroman-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-1-oxoisochroman-3-carboxylic acid is unique due to its specific functional groups and the resulting biological activities. Its distinct structure allows for targeted interactions in various applications, making it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

6,7-dimethoxy-1-oxo-3,4-dihydroisochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O6/c1-16-8-3-6-4-10(11(13)14)18-12(15)7(6)5-9(8)17-2/h3,5,10H,4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZGKEXWPNUPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(OC2=O)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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